molecular formula C9H13N3 B1329492 N-Benzyl-N-Methylguanidine CAS No. 7565-19-7

N-Benzyl-N-Methylguanidine

Cat. No. B1329492
CAS RN: 7565-19-7
M. Wt: 163.22 g/mol
InChI Key: HRUWBAUPQXBXBY-UHFFFAOYSA-N
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Description

N-Benzyl-N-Methylguanidine is a chemical compound that is part of a broader class of guanidines, which are known for their diverse chemical properties and applications in various fields of chemistry and biology. While the specific compound N-Benzyl-N-Methylguanidine is not directly discussed in the provided papers, related compounds and derivatives have been studied, offering insights into the potential characteristics and behaviors of N-Benzyl-N-Methylguanidine.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the reaction of appropriate amines with cyanoguanidine or similar precursors. For instance, a series of N-phenylguanidines were synthesized for antifilarial evaluation by reacting benzenamines with N-cyanoguanidine, followed by further reactions to obtain the desired guanidine compounds . Similarly, the synthesis of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide involved the reaction of isophthaloyl dichloride with tetramethylguanidine . These methods suggest that the synthesis of N-Benzyl-N-Methylguanidine could potentially be achieved through analogous reactions involving benzyl and methyl amine derivatives.

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of a guanidine functional group, which can influence the conformation and properties of the molecule. For example, N,N'-Diphenylguanidine and its N-methylated derivatives exhibit different conformations, which are influenced by the substitution pattern on the guanidine moiety . The crystal structure of a related compound, 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine, shows a localized C=N double bond and a dihedral angle between the two aromatic ring planes . These structural insights can be extrapolated to hypothesize the molecular structure of N-Benzyl-N-Methylguanidine, which would likely feature similar conformational aspects.

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions, including the formation of pigments and fluorescent products. For instance, a pigment formed in the diacetyl reaction of 1-benzyl-1-methylguanidine was studied, and its structure was elucidated using spectroscopic methods . Another study showed the formation of fluorescent products from the reaction of methylguanidine with benzoin in the presence of dimethylformamide . These reactions demonstrate the reactivity of guanidine derivatives and suggest that N-Benzyl-N-Methylguanidine could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can vary widely depending on their substitution patterns. For example, the crystal structures of N,N'-diphenylguanidine derivatives revealed that the conformational preferences are related to those of aromatic anilides . The solubility of these compounds can be manipulated, as seen in the construction of water-soluble oligomers with multilayered aromatic structures . Additionally, the interaction of guanidine derivatives with other molecules, such as nucleotides, can be studied through NMR, indicating their potential for molecular recognition . These properties are indicative of the versatile nature of guanidine derivatives, and similar investigations could be conducted to determine the specific properties of N-Benzyl-N-Methylguanidine.

Scientific Research Applications

1. Radiopharmaceutical Applications

  • N-Benzyl-N-Methylguanidine derivatives, such as Meta-iodobenzylguanidine (Iobenguane), have applications in nuclear medicine, particularly as radiopharmaceuticals. They are used to treat neuroectodermal tumors that develop from the neural crest and form the sympathetic nervous system. These compounds, when labeled with iodine-131, act as radiotherapeutic metabolic agents in this context (Giammarile et al., 2008).

2. Mutagenesis Research

  • N-Benzyl-N-Methylguanidine derivatives have been involved in studies related to mutagenesis. For instance, N-methyl-N-nitro-N-nitrosoguanidine is a powerful mutagen used to induce mutations in bacteria like Escherichia coli, aiding in the study of genetic mutation mechanisms (Guerola et al., 1971).

3. Pharmaceutical Metabolism and Excretion Studies

  • Research on derivatives like Bethanidine, a compound metabolized into N-Benzyl-N-Methylguanidine, provides insights into drug metabolism and excretion in various species including rats, dogs, and humans. This has implications for understanding how drugs are processed in the body (Turnbull et al., 1976).

4. Biochemical Research on Antioxidant Activities

  • Studies on compounds like Aminoguanidine and Methylguanidine, related to N-Benzyl-N-Methylguanidine, have investigated their ability to inhibit free radicals. This research is significant for understanding the biochemical properties and potential therapeutic applications of these compounds as antioxidants (Yildiz et al., 1998).

5. Chemical Analysis and Reaction Studies

  • N-Benzyl-N-Methylguanidine is involved in the formation of specific pigments through chemical reactions, like the diacetyl reaction, offering insights into the synthesis and properties of these compounds. Such studies are important for understanding the chemical behavior of guanidine derivatives (Nishimura et al., 1972).

6. Cancer Research and Treatment

  • Derivatives like O6-Benzylguanine are used in cancer research, particularly in studies aiming to enhance the effectiveness of chemotherapy drugs. This compound is used in gene therapy approaches to make hematopoietic stem cells resistant to certain chemotherapy drugs, which could improve cancer treatment outcomes (Christians et al., 1997).

properties

IUPAC Name

1-benzyl-1-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUWBAUPQXBXBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274497
Record name N-Benzyl-N-Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-Methylguanidine

CAS RN

7565-19-7
Record name N-Benzyl-N-Methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
LB Turnbull, L Teng, J Newman, AN Chremos… - Drug Metabolism and …, 1976 - ASPET
… Bethanidine is metabolized in the rat and dog to a significant degree to N-benzyl-N'-methylguanidine, N-benzylguanidine, N-hydroxybenzyl-N'-methylguanidine, N-methylguanidine, N-…
Number of citations: 19 dmd.aspetjournals.org
ALA Boura, WG Duncombe, RD Robson… - Journal of Pharmacy …, 1962 - Wiley Online Library
… Since the lower RF value corresponded to that of N-benzyl-N’-methylguanidine (BW 783C60), a search was made for this possible metabolite of the drug. The 24, 48 and 72 hr. …
Number of citations: 29 onlinelibrary.wiley.com
R Fielden, AL Green - Journal of Pharmacy and Pharmacology, 1966 - academic.oup.com
… (+)-Amphetamine was the most active amine and N-benzyl-N-methylguanidine was the most active guanidine. In mice, ptosis resulting from adrenergic neurone blockade was much …
Number of citations: 4 academic.oup.com
GB Singh, RC Srimal, S Nityanand… - Arzneimittel …, 1978 - europepmc.org
… In mice the compound produces ptosis which is antagonised by N-benzyl-N-methylguanidine. Localisation of the compound either to the superior cervical ganglion of cat or to the …
Number of citations: 6 europepmc.org
F Barzaghi, P Mantegazza, M Riva - British Journal of …, 1965 - ncbi.nlm.nih.gov
… N-Benzyl-N-methylguanidine also induces a contractureof gastrocnemius muscle in fowls, … , N-methylN-phenylguanidine and N-benzyl-N-methylguanidine are able to contract the fowls'…
Number of citations: 7 www.ncbi.nlm.nih.gov
R Baltzly, C Ferry - Journal of the American Chemical Society, 1942 - ACS Publications
On cooling, ether was added and the hydrochlorides sepa-rated as a purple sirup. Attempts to crystallize having failed, the mixture was dissolved in water and ammonia added. Some …
Number of citations: 4 pubs.acs.org
R Fielden, AL Green - British Journal of Pharmacology and …, 1968 - ncbi.nlm.nih.gov
… a noradrenaline depletor, but in havinga stronger affinity for those sites at the nerve endings concerned with adrenergic neurone blockade, although, like N-benzyl-N-methylguanidine (…
Number of citations: 8 www.ncbi.nlm.nih.gov
W Yang, Z Ruan, Y Wang, K Van Kirk… - Journal of medicinal …, 2009 - ACS Publications
… Treatment of benzylmethylamine with pyrazole-1-carboxylimidine (13) afforded the N-benzyl-N-methylguanidine 7. This material was next reacted with diethyl ethoxymethylene …
Number of citations: 83 pubs.acs.org
C Ferry, A Ardis, J Buck - Journal of the American Chemical …, 1942 - ACS Publications
On cooling, ether was added and the hydrochlorides sepa-rated as a purple sirup. Attempts to crystallize having failed, the mixture was dissolved in water and ammonia added. Some …
Number of citations: 0 pubs.acs.org
R Fielden, AL Green - British Journal of Pharmacology and …, 1967 - ncbi.nlm.nih.gov
… , Green & Willey, 1965); N-benzyl-N-methylguanidine, an antagonist to adrenergic neurone … affected by amphetamine or by N-benzyl-N-methylguanidine. Pempidine did not reduce …
Number of citations: 32 www.ncbi.nlm.nih.gov

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